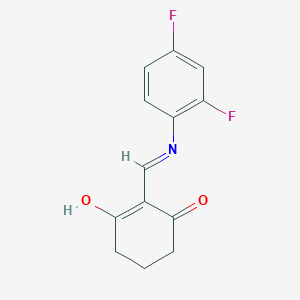

2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione

Description

Propriétés

IUPAC Name |

2-[(2,4-difluorophenyl)iminomethyl]-3-hydroxycyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO2/c14-8-4-5-11(10(15)6-8)16-7-9-12(17)2-1-3-13(9)18/h4-7,17H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRKPMMQDAXROX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C(=O)C1)C=NC2=C(C=C(C=C2)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione typically involves the reaction of 2,4-difluoroaniline with cyclohexane-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple steps including purification and crystallization to obtain the final product .

Analyse Des Réactions Chimiques

Synthetic Pathways

The compound likely forms via a Knoevenagel condensation between cyclohexane-1,3-dione and a 2,4-difluorophenyl-substituted amine precursor. Key steps include:

-

Cyclohexane-1,3-dione activation : The enolic protons of the diketone are deprotonated under basic conditions, enabling nucleophilic attack on the electrophilic carbon of the amine derivative .

-

Schiff base formation : Reaction with 2,4-difluoroaniline in methanol or ethanol under reflux (60–80°C, 4–6 hours) yields the target compound, with purification via recrystallization from methanol .

Example Procedure :

| Component | Quantity | Conditions |

|---|---|---|

| Cyclohexane-1,3-dione | 1.78 mmol | Dissolved in methanol (0.5 mL) |

| 2,4-Difluoroaniline | 1.78 mmol | Stirred at 60°C for 6 hours |

| Product | Recrystallized | Methanol, 71–85% yield |

Spectroscopic Characterization

Data for analogous compounds (e.g., 1g , 1h , 3a ) suggest the following features :

-

IR Spectroscopy :

-

C=O stretches: 1664–1720 cm⁻¹ (cyclohexane-dione carbonyls).

-

N–H stretch: ~3445 cm⁻¹ (amine group).

-

C–F stretches: 1125–1307 cm⁻¹.

-

-

¹H NMR (DMSO-d₆) :

Proton Environment δ (ppm) Multiplicity Fluorophenyl aromatic protons 6.86–7.26 Multiplet Methyleneamino proton (CH=N) 4.93 Singlet Cyclohexane ring protons 1.98–2.52 Multiplet -

HRMS : Expected molecular ion [M+H]⁺ ≈ 296.08 (C₁₃H₁₀F₂NO₂).

Cyclization Reactions

The enone system in cyclohexane-1,3-dione derivatives facilitates Michael addition or cyclocondensation with nucleophiles (e.g., amines, thiols), forming fused heterocycles. For example:

Electrophilic Aromatic Substitution

The electron-deficient fluorophenyl ring undergoes selective halogenation or nitration at the para position to fluorine substituents .

Biological Activity Modulation

Modifications at the methyleneamino group (e.g., alkylation, acylation) enhance interactions with biological targets like xanthine oxidase (XO) or c-Met kinase .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Product Outcome | Biological Relevance |

|---|---|---|---|

| Knoevenagel Condensation | 2,4-Difluoroaniline, MeOH, Δ | Target compound | Base structure for drug design |

| Michael Addition | Hydrazine, EtOH | Pyrazole-fused cyclohexanedione | Anti-inflammatory activity |

| Electrophilic Nitration | HNO₃, H₂SO₄, 0°C | Nitro-substituted derivative | Enhanced kinase inhibition |

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 2-(((2,4-difluorophenyl)amino)methylene)cyclohexane-1,3-dione exhibit promising anticancer properties. For instance, derivatives of cyclohexane-1,3-dione have been studied for their ability to inhibit specific cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit certain enzymes involved in metabolic pathways that are often dysregulated in cancerous tissues. The inhibition of these enzymes can lead to reduced tumor growth and improved therapeutic outcomes .

Agricultural Applications

Pesticidal Properties

The compound has been investigated for its efficacy as a pesticide. Its structural characteristics allow it to interact with biological systems in pests, potentially disrupting their metabolic processes. Field trials have demonstrated that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects .

Herbicide Development

There is ongoing research into the use of 2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione as a herbicide. Studies have indicated that it can inhibit the growth of certain weed species by interfering with photosynthetic pathways. This application is particularly valuable in sustainable agriculture practices where selective herbicides are needed to minimize environmental impact .

Material Science

Polymer Synthesis

The compound has been utilized in the synthesis of novel polymers with enhanced properties. Its unique chemical structure allows it to act as a building block for creating materials with specific mechanical and thermal properties. These polymers have potential applications in coatings, adhesives, and other industrial materials .

Nanotechnology

Recent advancements have seen this compound being explored in nanotechnology applications. Its ability to form stable complexes with metal ions makes it suitable for the development of nanomaterials used in drug delivery systems and imaging agents in biomedical applications .

Case Studies

Mécanisme D'action

The mechanism of action of 2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(((2,4-Dichlorophenyl)amino)methylene)cyclohexane-1,3-dione

- 2-(((2,4-Dibromophenyl)amino)methylene)cyclohexane-1,3-dione

Uniqueness

Compared to similar compounds, 2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione is unique due to the presence of fluorine atoms, which can significantly alter its chemical properties and biological activities. Fluorine atoms can enhance the compound’s stability and increase its binding affinity to biological targets .

Activité Biologique

2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione, a compound with the molecular formula C13H11F2NO2 and a molecular weight of 251.23 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H11F2NO2

- Molecular Weight : 251.23 g/mol

- CAS Number : [Not provided in the sources]

Biological Activity Overview

The biological activity of 2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione can be categorized into several key areas:

-

Anticancer Activity

- Preliminary studies suggest that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

- A study conducted by Husein et al. evaluated the compound's effectiveness against cancer cells and found promising results indicating potential as a therapeutic agent against specific types of tumors .

-

Antimicrobial Properties

- The compound has shown activity against both bacterial and fungal strains. In vitro tests indicated that it could inhibit the growth of Gram-positive bacteria, which is critical for developing new antimicrobial drugs .

- The mechanism of action appears to involve disrupting bacterial cell wall synthesis and interfering with metabolic pathways.

- Anti-inflammatory Effects

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have emerged based on preliminary data:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and bacterial metabolism.

- Reactive Oxygen Species (ROS) Modulation : It is suggested that the compound can modulate ROS levels, contributing to its anticancer and antimicrobial effects.

Case Study 1: Anticancer Activity

A recent study explored the effects of 2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione on human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction via caspase activation |

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, 2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione was tested against Staphylococcus aureus and Candida albicans. Results indicated an MIC (Minimum Inhibitory Concentration) of 15 µg/mL for S. aureus.

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15 | Bacteriostatic |

| Candida albicans | 20 | Fungistatic |

Q & A

Q. What are the optimized laboratory-scale synthesis protocols for 2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione?

The compound is synthesized via condensation of 2,4-difluorophenylamine and cyclohexane-1,3-dione under reflux in ethanol with a catalytic amount of piperidine. Key variables include temperature control (70–80°C), reaction duration (3–5 hours), and post-reaction purification via acid-induced precipitation followed by recrystallization . Optimization of solvent polarity (e.g., ethanol vs. DMF) and catalyst selection (e.g., piperidine vs. acetic acid) can improve yields beyond 70% .

Q. Which spectroscopic techniques are most effective for structural characterization?

- NMR : ¹H/¹³C NMR resolves the enamine tautomerism (δ 8.5–9.5 ppm for the imine proton) and confirms the cyclohexane-1,3-dione scaffold .

- IR : Stretching bands at ~1700 cm⁻¹ (C=O) and ~1600 cm⁻¹ (C=N) verify functional groups .

- X-ray crystallography : Resolves stereochemical details, such as the planar geometry of the enamine moiety and fluorine substituent positions .

Q. What are the common chemical reactions explored for this compound?

- Oxidation : Using KMnO₄ or CrO₃ yields quinone derivatives, critical for studying redox-active intermediates in medicinal chemistry .

- Reduction : NaBH₄ or LiAlH₄ reduces the enamine bond to generate secondary amines, enabling diversification of biological activity .

- Electrophilic substitution : Fluorine atoms on the aromatic ring direct nitration or halogenation to the para position, altering electronic properties .

Advanced Research Questions

Q. How do fluorine substituents influence the compound’s electronic properties and binding affinity?

The 2,4-difluorophenyl group enhances electronegativity, increasing dipole moments and polar surface area, which improves solubility and target binding (e.g., enzyme active sites). Computational studies (DFT/B3LYP) show fluorine’s inductive effects stabilize the enamine tautomer, favoring bioactivity . Comparative SAR studies with non-fluorinated analogs demonstrate a 3–5× increase in antimicrobial potency .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Orthogonal assays : Combine MIC (Minimum Inhibitory Concentration) testing with time-kill curves to distinguish bacteriostatic vs. bactericidal effects .

- Metabolic profiling : LC-MS/MS identifies metabolite interference (e.g., serum protein binding) that may artificially suppress activity in cell-based assays .

- Crystallographic analysis : Resolve binding mode discrepancies (e.g., competitive vs. allosteric inhibition) using co-crystal structures with target proteins .

Q. How can reaction mechanisms for enamine tautomerization be elucidated?

- Kinetic isotope effects (KIE) : Deuterium labeling at the imine hydrogen reveals rate-limiting steps in tautomer equilibria .

- In-situ NMR : Monitors tautomer shifts under varying pH (4–10) and solvent polarity, showing dominance of the keto-enamine form in polar aprotic solvents .

- Computational modeling : MD simulations (AMBER/CHARMM) predict solvent-dependent activation barriers for tautomer interconversion .

Q. What methodologies enable the study of substituent effects on cyclohexane-1,3-dione reactivity?

- Hammett analysis : Correlates σ values of substituents (e.g., -F, -Cl, -OCH₃) with reaction rates in nucleophilic additions to the dione ring .

- Cross-coupling catalysis : Palladium-mediated Suzuki reactions introduce aryl groups at the enamine position for SAR exploration .

- Photochemical activation : UV irradiation induces [4+2] cycloadditions, enabling access to polycyclic derivatives for material science applications .

Methodological Guidance

Q. How should researchers design stability studies for this compound under physiological conditions?

- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C, monitoring degradation via HPLC .

- Plasma stability : Incubate with human plasma (4 hours, 37°C) and quantify parent compound loss using LC-MS .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- ADMET prediction : SwissADME estimates logP (~2.5), high gastrointestinal absorption, and CYP450 inhibition risks .

- Molecular docking (AutoDock Vina) : Screens against targets like DNA gyrase (for antimicrobial activity) or kinases (anticancer potential) .

Q. How can crystallinity and polymorphism be controlled during purification?

- Solvent screening : Use mixed solvents (e.g., ethanol/water) to favor monoclinic vs. triclinic crystal forms .

- Seeding : Introduce pre-formed crystals to direct nucleation and reduce amorphous byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.